[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-
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Overview
Description
[1,1’-Biphenyl]-4-sulfonamide, 4’-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]- is a complex organic compound that features a biphenyl core with a sulfonamide group and a chloro-substituted benzazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]- typically involves multi-step organic synthesis. The process begins with the preparation of the biphenyl core, followed by the introduction of the sulfonamide group. The chloro-substituted benzazepine moiety is then synthesized separately and coupled with the biphenyl-sulfonamide intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group in the benzazepine moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, [1,1’-Biphenyl]-4-sulfonamide, 4’-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may find applications in the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dimethylamino group and the sulfonamide moiety are key functional groups that facilitate binding to proteins and enzymes. The compound may inhibit or activate specific pathways by modulating the activity of these molecular targets.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-sulfonamide derivatives: These compounds share the biphenyl-sulfonamide core but differ in the substituents on the benzazepine moiety.
Benzazepine derivatives: Compounds with similar benzazepine structures but different substituents on the biphenyl core.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-sulfonamide, 4’-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]- lies in its combination of functional groups and structural features. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H28ClN3O2S |
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Molecular Weight |
470.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[7-(dimethylamino)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H28ClN3O2S/c1-28(2)25-17-21-13-15-29(3)14-12-20(21)16-24(25)27-32(30,31)23-10-6-19(7-11-23)18-4-8-22(26)9-5-18/h4-11,16-17,27H,12-15H2,1-3H3 |
InChI Key |
YIEYRURKJGPPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2CC1)N(C)C)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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